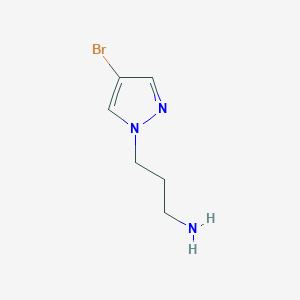

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

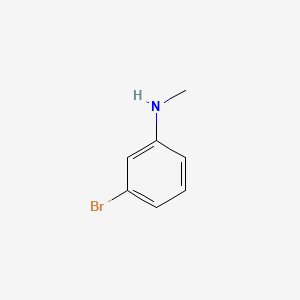

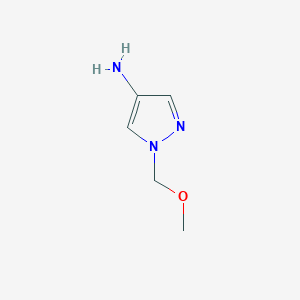

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an amine group in the compound suggests potential reactivity and a variety of applications in chemical synthesis and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the L-proline-catalyzed multicomponent domino reaction, which is an efficient way to assemble densely functionalized pyrazoles. This method involves the creation of multiple bonds, including C–C, C–N, and C–O bonds, through a sequence of reactions such as hydrazone formation, cyclocondensation, and Michael addition . Although the specific synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using computational methods such as density functional theory (DFT). Vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of the molecule. For instance, the HOMO (Highest Occupied Molecular Orbital) is typically localized over the entire molecule, indicating potential sites for electron donation, while the LUMO (Lowest Unoccupied Molecular Orbital) localization suggests sites for electron acceptance . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The presence of an amine group in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine suggests that it could undergo reactions typical for amines, such as alkylation or acylation. Additionally, the bromine atom could be a site for further functionalization through nucleophilic substitution reactions. The compound's reactivity could also be exploited in the synthesis of more complex molecules, as demonstrated by the intermolecular C-H amination of pyrazolones, which could be a relevant reaction for modifying the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and the amine group can affect these properties. For example, the introduction of a bromine atom can increase the molecular weight and potentially decrease the solubility in water. The amine group, on the other hand, could increase solubility due to its potential to form hydrogen bonds. The specific properties of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine would need to be determined experimentally.

Scientific Research Applications

Synthesis and Modification of Polymers

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with various amines, including 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, leading to amine-treated polymers. These modified polymers exhibited increased swelling and thermal stability, showing promise for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis of Pyrazole Derivatives

In the synthesis of various pyrazole derivatives, 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine plays a role in forming structurally diverse compounds. For instance, it is used in the synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels (Obermayer, Glasnov, & Kappe, 2011).

Supramolecular Chemistry

Pyrazole Schiff bases, including derivatives of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine, are used in the synthesis of compounds with significant supramolecular architectures. These compounds have been found to exhibit potential antibacterial properties, highlighting their importance in medicinal chemistry (Feng, Guo, Sun, & Zhao, 2018).

Catalysis and Polymerization

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is also involved in the synthesis of coordination complexes. For example, cobalt(II) complexes containing derivatives of this compound have shown significant activity in the polymerization of methyl methacrylate, leading to the production of high molecular weight polymers (Shin, Ahn, Jung, Nayab, & Lee, 2016).

Antibacterial and Antifungal Agents

Novel coordination complexes using 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine as a ligand have demonstrated potent antibacterial and antifungal properties. These complexes are promising candidates for the development of new antimicrobial agents (Draoui, Radi, Tanan, Oulmidi, Miras, Benabbes, Ouahhoudo, Mamri, Rotaru, & Garcia, 2022).

Safety And Hazards

properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQTYNMMQRQZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

1000802-70-9 |

Source

|

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)